molecular formula C27H30FN3O7 B8284712 Tert-butyl 4-((4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-yloxy)methyl)piperidine-1-carboxylate

Tert-butyl 4-((4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-yloxy)methyl)piperidine-1-carboxylate

Cat. No. B8284712
M. Wt: 527.5 g/mol
InChI Key: PYQNMENWNYSZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08497284B2

Procedure details

To a solution of the 4-(2-fluoro-4-nitro-phenoxy)-6-methoxy-7-hydroxyquinoline (609 mg, 1.8 mmol) in DMF (9 mL) was added K2CO3 (1.24 g, 9.0 mmol) and N-Boc-4-piperidinemethanol mesylate (732 mg, 2.5 mmol). The mixture was then stirred at 80° C. for 2.5 h. After it was cooled to rt, the mixture was loaded directly to a Biotage column, and eluted with solvents (hexanes:EtOAc=1:3). The resulting product, 4-[4-(2-fluoro-4-nitro-phenoxy)-6-methoxy-quinolin-7-yloxymethyl]-piperidine-1-carboxylic acid tert-butyl ester, was obtained as a solid (556 mg, 56%).
Quantity
609 mg
Type
reactant
Reaction Step One
Name
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
732 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:21]=[C:20]([N+:22]([O-:24])=[O:23])[CH:19]=[CH:18][C:3]=1[O:4][C:5]1[C:14]2[C:9](=[CH:10][C:11]([OH:17])=[C:12]([O:15][CH3:16])[CH:13]=2)[N:8]=[CH:7][CH:6]=1.C([O-])([O-])=O.[K+].[K+].S(O[CH2:36][CH:37]1[CH2:42][CH2:41][N:40]([C:43]([O:45][C:46]([CH3:49])([CH3:48])[CH3:47])=[O:44])[CH2:39][CH2:38]1)(=O)(=O)C>CN(C=O)C>[C:46]([O:45][C:43]([N:40]1[CH2:41][CH2:42][CH:37]([CH2:36][O:17][C:11]2[CH:10]=[C:9]3[C:14]([C:5]([O:4][C:3]4[CH:18]=[CH:19][C:20]([N+:22]([O-:24])=[O:23])=[CH:21][C:2]=4[F:1])=[CH:6][CH:7]=[N:8]3)=[CH:13][C:12]=2[O:15][CH3:16])[CH2:38][CH2:39]1)=[O:44])([CH3:49])([CH3:47])[CH3:48] |f:1.2.3|

Inputs

Step One
Name
Quantity
609 mg
Type
reactant
Smiles
FC1=C(OC2=CC=NC3=CC(=C(C=C23)OC)O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
1.24 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
732 mg
Type
reactant
Smiles
S(C)(=O)(=O)OCC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
9 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 80° C. for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After it was cooled to rt
WASH
Type
WASH
Details
eluted with solvents (hexanes:EtOAc=1:3)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)COC1=C(C=C2C(=CC=NC2=C1)OC1=C(C=C(C=C1)[N+](=O)[O-])F)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 556 mg
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.